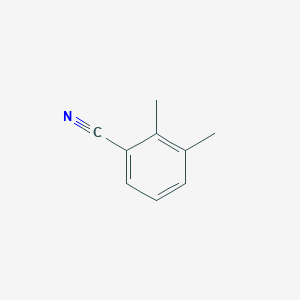

2,3-Dimethylbenzonitrile

Description

Significance and Research Trajectory of Benzonitrile (B105546) Derivatives

Benzonitrile and its derivatives are a class of organic compounds characterized by a benzene (B151609) ring attached to a nitrile (-C≡N) functional group. In academic and industrial research, these compounds are of considerable interest due to the versatile reactivity of the nitrile group and the aromatic ring. The nitrile moiety can be transformed into various other functional groups, including amines, amides, carboxylic acids, and tetrazoles, making benzonitriles valuable intermediates in organic synthesis. guidechem.com

The research trajectory of benzonitrile derivatives has been extensive, with applications spanning multiple scientific disciplines. In medicinal chemistry, the benzonitrile scaffold is a key structural motif in numerous therapeutic agents. For instance, certain derivatives have been investigated for their potential as enzyme inhibitors, such as xanthine (B1682287) oxidase inhibitors for managing hyperuricemia. researchgate.netbohrium.com Furthermore, they are integral to the development of materials with specific optical and electronic properties. mdpi.com The study of carbazole-benzonitrile derivatives, for example, is prominent in the field of organic light-emitting diodes (OLEDs), particularly for creating efficient and stable blue emitters through thermally activated delayed fluorescence (TADF). aip.org

Scope of Academic Inquiry for 2,3-Dimethylbenzonitrile

The academic inquiry into this compound, also known as 3-cyano-o-xylene, focuses on several key areas. nih.gov Primarily, it is studied as a building block or intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. guidechem.com Its unique structure, with two adjacent methyl groups on the benzene ring, influences its reactivity and steric interactions in chemical transformations.

Researchers have explored its photochemical behavior, including phototransposition reactions in various solvents. nih.gov Studies have examined how the substitution pattern of the dimethylbenzonitrile isomers affects their photochemical reactivity, dividing them into distinct triads that interconvert under irradiation. nih.gov Additionally, its fluorescence properties and the energy barriers for photochemical reactions have been investigated to understand the underlying reaction mechanisms. cdnsciencepub.com The compound also serves as a model for studying the influence of substitution on the physical and chemical properties of aromatic nitriles.

Historical Development of Research on this compound and Related Compounds

Research into substituted benzenes and their photochemical reactions has a history dating back to the 1960s. cdnsciencepub.com The study of phototranspositions, where substituents on a benzene ring migrate upon exposure to light, became a significant area of investigation. This compound and its isomers have been part of systematic studies to understand how the position of alkyl and cyano groups affects these rearrangements. nih.govcdnsciencepub.com

More recently, the focus has shifted towards the application of benzonitrile derivatives in materials science and medicinal chemistry. The development of small molecule inhibitors for therapeutic targets, such as the PD-1/PD-L1 pathway in cancer immunotherapy, has seen the incorporation of benzonitrile structures. bohrium.com Similarly, the quest for advanced materials for electronics has driven research into complex benzonitrile derivatives for applications like OLEDs. aip.org While specific historical milestones for this compound itself are not extensively documented in isolation, its study is interwoven with the broader progress in the fields of physical organic chemistry, synthetic methodology, and materials science.

Structure

3D Structure

Propriétés

IUPAC Name |

2,3-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-7-4-3-5-9(6-10)8(7)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDPQIJYJCPIRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205854 | |

| Record name | 2,3-Dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5724-56-1 | |

| Record name | 2,3-Dimethylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5724-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylbenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005724561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHYLBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S215F38OK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategic Approaches for 2,3 Dimethylbenzonitrile

Classical Synthetic Pathways to Aromatic Nitriles

Traditional methods for introducing a nitrile group onto an aromatic ring often involve multi-step processes. These established routes, while foundational, are frequently adapted to accommodate the specific reactivity of substituted benzene (B151609) derivatives like o-xylene (B151617), the precursor to 2,3-dimethylbenzonitrile.

Modified Sandmeyer Reactions for this compound Precursors

The Sandmeyer reaction is a cornerstone in aromatic chemistry, providing a reliable method to convert aryl amines into a variety of functional groups via a diazonium salt intermediate. wikipedia.orgmasterorganicchemistry.com This transformation is particularly useful for synthesizing aryl nitriles. masterorganicchemistry.com The general principle involves the diazotization of an aromatic amine with nitrous acid, followed by treatment with a copper(I) cyanide salt to introduce the cyano group. wikipedia.orgmasterorganicchemistry.com

For the synthesis of this compound, the precursor would be 2,3-dimethylaniline (B142581). molbase.comchemsrc.com The reaction proceeds by treating 2,3-dimethylaniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form the corresponding diazonium salt. This intermediate is then reacted with copper(I) cyanide, which facilitates the substitution of the diazonium group with a nitrile group, yielding this compound. wikipedia.orgmasterorganicchemistry.com Modern modifications of this reaction focus on improving yields and reaction conditions, sometimes employing alternative copper sources or reaction media. pku.edu.cnnih.govnih.gov

Table 1: Key Reagents in the Sandmeyer Synthesis of this compound

| Reagent | Role |

|---|---|

| 2,3-Dimethylaniline | Starting Material |

| Sodium Nitrite (NaNO₂) | Diazotizing Agent |

| Hydrochloric Acid (HCl) | Acid Catalyst |

| Copper(I) Cyanide (CuCN) | Cyanating Agent |

Dehydration of Amides to Form this compound

Another classical approach for the synthesis of nitriles is the dehydration of primary amides. This method involves the removal of a water molecule from the corresponding amide to form the nitrile functional group. In the context of this compound, the required starting material is 2,3-dimethylbenzamide.

Novel and Green Synthesis Techniques

In recent years, there has been a significant push towards developing more efficient, environmentally friendly, and atom-economical synthetic methods. This has led to the emergence of novel techniques for nitrile synthesis that often involve fewer steps and milder reaction conditions.

One-Pot Synthetic Procedures for Nitriles

One-pot syntheses are highly desirable as they reduce the need for purification of intermediates, save time, and minimize waste. Several one-pot methods have been developed for the conversion of aldehydes directly to nitriles. ias.ac.inasianpubs.orgscribd.com One such procedure involves the reaction of an aldehyde with hydroxylamine (B1172632) hydrochloride to form an aldoxime intermediate, which is then dehydrated in the same reaction vessel to yield the nitrile. asianpubs.orgscribd.com

For the synthesis of this compound, this would involve starting with 2,3-dimethylbenzaldehyde (B27725). The reaction can be promoted by various catalysts, such as ferrous sulfate (B86663) or zinc oxide nanoparticles, in a suitable solvent like dimethylformamide (DMF) under reflux conditions. asianpubs.orgujconline.net These catalysts facilitate both the formation of the oxime and its subsequent dehydration to the nitrile. asianpubs.orgujconline.net A study reported the synthesis of this compound from 2,3-dimethylbenzaldehyde and hydroxylamine hydrochloride using potassium tert-butoxide in methanol (B129727), achieving a 63% yield. ias.ac.in

Table 2: Comparison of One-Pot Synthesis Methods for Nitriles from Aldehydes

| Catalyst/Reagent | Solvent | Conditions | Yield of this compound |

|---|---|---|---|

| Potassium tert-butoxide | Methanol | Room Temperature | 63% ias.ac.in |

| Ferrous Sulfate | DMF | Reflux | Not specified for this isomer, but generally high yields (90-95%) for other benzonitriles. asianpubs.org |

| Zinc Oxide Nanoparticles | DMF | Reflux | Not specified for this isomer, but generally high yields (around 90%) for other benzonitriles. ujconline.net |

Catalytic Approaches in this compound Synthesis

Catalytic methods are at the forefront of modern organic synthesis due to their ability to promote reactions with high efficiency and selectivity. In the synthesis of this compound, catalytic approaches can be applied to various transformations. For instance, the cyanation of aryl halides can be achieved using palladium or nickel catalysts. This would involve the reaction of a 2,3-dimethyl-substituted aryl halide (e.g., 2-bromo-3-methyltoluene) with a cyanide source, such as potassium cyanide or zinc cyanide, in the presence of a suitable catalyst and ligand system.

Furthermore, catalytic systems are being explored for the direct cyanation of C-H bonds, which represents a highly atom-economical approach. While specific examples for this compound are not extensively detailed in the provided context, this remains an active area of research for the synthesis of aromatic nitriles.

Formation of this compound as a By-product in Related Reactions

The formation of this compound as a by-product can occur in reactions involving precursors with similar substitution patterns. For example, during the synthesis of 3,4-dimethylbenzonitrile (B1346954) from 4-bromo-o-xylene (B1216868) and copper cyanide, the formation of this compound as a by-product has been observed. researchgate.net This is likely due to the presence of isomeric impurities in the starting material or competing reaction pathways.

Additionally, photochemical reactions of dimethylbenzonitrile isomers can lead to interconversion. Studies have shown that the six isomers of dimethylbenzonitrile can be grouped into two independent triads based on their photochemical reactivity. nih.gov The triad (B1167595) consisting of the 2,3-dimethyl, 3,4-dimethyl, and 2,6-dimethyl isomers can interconvert upon irradiation in acetonitrile. nih.gov This indicates that under certain photochemical conditions, this compound could be formed from its isomers.

Regioselectivity and Stereoselectivity in this compound Synthesis

The synthesis of specifically substituted aromatic compounds like this compound requires precise control over the placement of functional groups on the benzene ring. This control is discussed in terms of regioselectivity and stereoselectivity.

For the synthesis of this compound, an achiral molecule, the primary consideration is regioselectivity. Stereoselectivity, which deals with the preferential formation of one stereoisomer over another, is not a relevant factor in the synthesis of this compound as it possesses no chiral centers and cannot exist as enantiomers or diastereomers. The focus of synthetic strategies is therefore entirely on ensuring the correct 1,2,3-substitution pattern on the aromatic ring.

Regioselectivity addresses the challenge of directing the cyano group to the desired position relative to the two methyl groups. The synthesis can either begin with a precursor that already contains the 2,3-dimethyl arrangement or involve the introduction of a functional group onto an o-xylene core, where directing effects must be managed.

Key synthetic approaches to control the regiochemistry for this compound include:

Synthesis from Pre-substituted Precursors: This is the most common and reliable strategy for obtaining a specific regioisomer. By starting with a compound where the desired 2,3-dimethyl substitution is already established, the regiochemical outcome is predetermined. Classic reactions such as the Sandmeyer and Rosenmund-von Braun reactions are exemplary of this approach.

Sandmeyer Reaction: This method involves the diazotization of an aniline (B41778) followed by treatment with a copper(I) cyanide salt. wikipedia.orgnih.gov To produce this compound, the required precursor is 2,3-dimethylaniline. The regioselectivity of the final product is entirely dependent on the availability and synthesis of this specific starting aniline.

Rosenmund-von Braun Reaction: This reaction involves the nucleophilic substitution of an aryl halide with copper(I) cyanide, typically at high temperatures. organic-chemistry.orgwikipedia.org The synthesis of this compound via this route would start from a 2,3-dimethylhalobenzene, such as 1-bromo-2,3-dimethylbenzene or 1-iodo-2,3-dimethylbenzene. The challenge is thus shifted to the regioselective synthesis of the required di-substituted halobenzene.

Direct Cyanation of o-Xylene: Introducing a cyano group directly onto the o-xylene ring is a more atom-economical approach but presents significant regioselectivity challenges. The two methyl groups on o-xylene direct incoming electrophiles or radicals to the 3- and 4-positions. The distribution of the resulting product isomers is influenced by a combination of the directing electronic effects of the methyl groups and steric hindrance. lookchem.com

An iron(II)-catalyzed direct oxidative cyanation of o-xylene has been shown to produce a mixture of regioisomers, 3,4-dimethylbenzonitrile and this compound. lookchem.com Similarly, a palladium-catalyzed C-H cyanation of o-xylene was reported to yield a single isomer, which can be rationalized by the competition between electronic and steric effects. chemrxiv.org This highlights the difficulty in controlling the reaction to favor the sterically more hindered 2,3-isomer.

The following tables summarize the regioselectivity in a key synthetic approach and outline the strategic pathways to achieve the desired this compound isomer.

Table 1: Regioselectivity in the Direct Cyanation of o-Xylene

| Catalyst System | Cyanating Agent | Substrate | Products | Isomer Ratio (3,4- : 2,3-) | Reference |

|---|---|---|---|---|---|

| Fe(OAc)₂ | DFCT | o-Xylene | 3,4-Dimethylbenzonitrile & this compound | Mixture of isomers | lookchem.com |

DFCT: 3,5-di(trifluoromethyl)phenyl(cyano)iodonium triflate

Table 2: Strategic Approaches for Regiocontrolled Synthesis of this compound

| Synthetic Method | Key Reaction | Required Precursor | Basis of Regiocontrol |

|---|---|---|---|

| Sandmeyer Reaction | Diazotization and cyanation | 2,3-Dimethylaniline | Regiochemistry is fixed by the substitution pattern of the starting aniline. wikipedia.orgnih.gov |

| Rosenmund-von Braun Reaction | Nucleophilic substitution with CuCN | 1-Halo-2,3-dimethylbenzene | Regiochemistry is fixed by the substitution pattern of the starting aryl halide. organic-chemistry.orgwikipedia.org |

Table 3: Compound Names

| Compound Name |

|---|

| 1-Bromo-2,3-dimethylbenzene |

| 1-Iodo-2,3-dimethylbenzene |

| 2,3-Dimethylaniline |

| This compound |

| 3,4-Dimethylbenzonitrile |

| 3,5-di(trifluoromethyl)phenyl(cyano)iodonium triflate |

| Copper(I) cyanide |

| N-cyano-N-phenyl-p-toluenesulfonamide |

| o-Xylene (1,2-Dimethylbenzene) |

| Palladium(II) acetate |

Chemical Reactivity and Mechanistic Studies of 2,3 Dimethylbenzonitrile

Electrophilic Aromatic Substitution Reactions of 2,3-Dimethylbenzonitrile

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for benzene (B151609) and its derivatives. minia.edu.egnumberanalytics.compressbooks.pub In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, preserving the stable aromatic system. minia.edu.egpressbooks.pub The reactivity and orientation of substitution on a substituted benzene, such as this compound, are dictated by the electronic properties of the existing substituents. minia.edu.eg

Nitration Processes and Adduct Formation

The nitration of this compound is a well-studied example of electrophilic aromatic substitution that showcases complex reaction pathways. scispace.comingentaconnect.comresearchgate.net When this compound undergoes nitration, particularly in acetic anhydride (B1165640), it yields not only the expected nitro substitution products but also a significant adduct, identified as 2-cyano-3,4-dimethyl-4-nitro-1,4-dihydrophenyl acetate. researchgate.net This adduct formation is a key feature of the reaction. ingentaconnect.comresearchgate.net

The formation of such adducts is indicative of a crucial mechanistic step where the electrophile attacks a position on the aromatic ring that is already substituted, a process known as ipso attack. scispace.comdtic.mil The major primary event in the nitration of this compound is indeed ipso-attack by the nitronium ion. scispace.com

Table 1: Products of Nitration of this compound in Acetic Anhydride

| Product Type | Specific Compound |

| Adduct | 2-cyano-3,4-dimethyl-4-nitro-1,4-dihydrophenyl acetate |

| Substitution Products | Nitro-2,3-dimethylbenzonitriles |

This table summarizes the types of products formed during the nitration of this compound in acetic anhydride, highlighting the formation of both addition and substitution products. researchgate.net

Ipso attack refers to the electrophilic addition at a ring position that is already occupied by a substituent other than hydrogen. unacademy.combyjus.comarkat-usa.org In the nitration of this compound, the nitronium ion (NO₂⁺) can attack one of the carbon atoms bearing a methyl group. scispace.com This leads to the formation of a cyclohexadienyl cation intermediate, often referred to as a Wheland intermediate or a sigma complex. numberanalytics.comscispace.comdtic.milnumberanalytics.com The stability of this intermediate is a critical factor in determining the reaction pathway. The occurrence of ipso-attack in the nitration of this compound has been established as a major primary consequence of the reaction. scispace.comdtic.mil

The nitro adducts formed from the ipso attack are not always stable and can undergo rearomatization through various pathways. ingentaconnect.comresearchgate.netcdnsciencepub.com The specific pathway taken depends on the reaction conditions. For the adduct of this compound, thermolysis or decomposition in acetic acid leads to the regeneration of the starting material, this compound, and the formation of its 5-nitro derivative. researchgate.net Under more strongly acidic conditions, the adduct eliminates nitrous acid to form 2-cyano-3,4-dimethylphenyl acetate. researchgate.net

The strongly electron-withdrawing cyano group plays a significant role in the rearomatization process. cdnsciencepub.comacs.org Loss of the nitro group as a nitronium ion (NO₂⁺) from a cyclohexadienyl cation is a challenging process. cdnsciencepub.com However, the presence of a strongly electron-withdrawing substituent, such as a cyano group, attached to the ring can facilitate this loss. cdnsciencepub.com This is a key factor in the intermolecular rearrangement observed during the solvolysis of the intermediate formed in the nitration of this compound. scispace.com

The formation of 2,3-dimethyl-5-nitrobenzonitrile from the decomposition of the nitro adduct suggests the occurrence of a rearrangement. researchgate.net This is proposed to happen via an intramolecular 1,3-shift of the nitro group. researchgate.netupenn.edu This type of rearrangement, where a nitro group moves from one position to another on the aromatic ring, is a known phenomenon in related systems. cdnsciencepub.com However, studies on the solvolytic reactions of the diene formed from this compound indicate that the observed 1,3-rearrangement to give 2,3-dimethyl-5-nitrobenzonitrile under non-solvolytic conditions appears to be a thermal reaction of the diene molecule, rather than a 1,3-intramolecular rearrangement of the nitro group during solvolysis. scispace.com

Acid-Catalyzed Reactions and Transformations

Under acidic conditions, this compound, like other nitriles, can undergo hydrolysis to form a carboxylic acid. This transformation typically proceeds through an amide intermediate. jove.com The reaction is initiated by the protonation of the nitrogen atom of the nitrile group. This protonation enhances the electrophilicity of the carbon atom in the carbon-nitrogen triple bond, making it more susceptible to attack by a weak nucleophile like water. libretexts.orglumenlearning.com

The mechanism of acid-catalyzed nitrile hydrolysis can be summarized in the following steps:

Protonation: The nitrile is protonated by the acid catalyst. youtube.com

Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the protonated nitrile. libretexts.org

Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom.

Tautomerization: The resulting intermediate tautomerizes to form a protonated amide.

Deprotonation: The protonated amide is deprotonated to yield an amide. libretexts.org

Further Hydrolysis: Under continued heating in the presence of aqueous acid, the amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) ion. jove.com

In addition to hydrolysis, this compound can participate in other acid-catalyzed reactions. For instance, nitration of this compound in a mixture of nitric acid and sulfuric acid can lead to ipso-attack, where the nitronium ion attacks the carbon atom already bearing a methyl group. scispace.com Studies on the solvolysis of related nitro-substituted dimethylbenzonitriles in aqueous sulfuric acid have provided insights into the reactivity and reaction pathways of these compounds under strongly acidic conditions. scispace.com

Nitration of this compound in acetic anhydride can produce an adduct, 2-cyano-3,4-dimethyl-4-nitro-1,4-dihydrophenyl acetate, along with the expected nitro substitution products. researchgate.net Decomposition of this adduct under more acidic conditions can lead to the elimination of nitrous acid and the formation of 2-cyano-3,4-dimethylphenyl acetate. researchgate.net

Photochemical Reactivity of this compound

The photochemical behavior of benzonitriles, including this compound, has been a subject of interest, revealing complex reaction pathways and the formation of unique molecular structures.

Phototransposition in Polar and Non-polar Solvents

Irradiation of benzenoid compounds can lead to phototransposition products. While specific studies focusing solely on the phototransposition of this compound are not detailed in the provided results, the general phenomenon is known to occur with substituted benzenes, including benzonitriles. diva-portal.org These reactions can result in a mixture of regioisomeric products.

Photoaddition Reactions and Product Isomerization

Benzene and its derivatives, including benzonitriles, can undergo photoaddition of protic solvents like methanol (B129727) and water, particularly in the presence of an acid catalyst. diva-portal.org This reaction leads to the formation of bicyclic products. The resulting photoproducts are often unstable and can isomerize under the reaction conditions. diva-portal.org Isomerization can occur through various pathways, including acid-catalyzed epimerization and racemization, or through sensitized rearrangements. diva-portal.org

Formation of Bicyclo[3.1.0]hexene Derivatives from Dimethylbenzonitriles

A key photoreaction of benzene derivatives in the presence of an acid and a nucleophilic solvent is the formation of substituted bicyclo[3.1.0]hex-2-enes. diva-portal.org This reaction transforms a simple aromatic compound into a more complex three-dimensional structure. The reaction has been reported for various substituted benzenes, including benzonitriles. diva-portal.org While the provided information does not offer specific yields for this compound, it highlights that silyl-substituted benzenes can provide these bicyclic derivatives in high yields and as single isomers. diva-portal.org

Excited-State Antiaromaticity Relief in Photoreactions

The photochemical reactivity of benzene is linked to the concept of excited-state antiaromaticity. While benzene is aromatic in its ground state, it is considered antiaromatic in its lowest excited states. diva-portal.org The relief of this excited-state antiaromaticity is a driving force for photoreactions. One proposed mechanism for the formation of bicyclo[3.1.0]hexene derivatives involves the photorearrangement of benzene to benzvalene, which is then protonated and undergoes nucleophilic attack. diva-portal.org This mechanism, driven by the relief of excited-state antiaromaticity, explains the formation of the observed complex bicyclic products from simple aromatic precursors. diva-portal.org

Nucleophilic Reactions Involving the Nitrile Group

The nitrile group in this compound is a key functional group that can undergo various nucleophilic reactions. These reactions are fundamental in organic synthesis for converting the nitrile group into other functional groups.

One of the most common nucleophilic reactions of nitriles is hydrolysis to carboxylic acids, which can be catalyzed by either acid or base. jove.comlibretexts.org In a base-catalyzed mechanism, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group.

Another important reaction is the addition of organometallic reagents, such as Grignard reagents, to the nitrile group. This reaction proceeds through the formation of an imine anion salt, which upon hydrolysis yields a ketone. libretexts.org The mechanism involves the nucleophilic attack of the Grignard reagent on the nitrile carbon, followed by protonation of the resulting imine salt to form an imine, which is then hydrolyzed to a ketone. libretexts.org

The nitrile group can also be reduced to a primary amine using reducing agents like lithium aluminum hydride. The mechanism involves the nucleophilic addition of a hydride ion to the nitrile carbon to form an imine anion, which can then undergo a second hydride addition. libretexts.org

Derivative Chemistry: Functional Group Transformations of this compound

The nitrile group and the substituted aromatic ring of this compound serve as reactive sites for a variety of functional group transformations. These reactions allow for the conversion of this compound into a range of valuable derivatives, including carboxylic acids, amines, aldehydes, and complex heterocyclic structures. Such transformations are fundamental in synthetic organic chemistry, providing pathways to important intermediates for pharmaceuticals and other specialized organic materials.

Nitration of the Aromatic Ring

The electrophilic substitution of the aromatic ring in this compound has been studied, particularly its nitration. The reaction of this compound with nitrating agents can lead to the formation of nitro-substituted derivatives. Research has shown that the major primary product of nitration is often the result of ipso-attack, where the electrophile adds to a position already bearing a substituent (in this case, a methyl group). scispace.com For instance, nitration in aqueous sulfuric acid can generate a nitro-dienyl intermediate. scispace.com Subsequent thermolysis or decomposition of reaction adducts primarily yields the 5-nitro derivative, 2,3-dimethyl-5-nitrobenzonitrile, alongside the recovery of the starting material. scispace.comingentaconnect.com

Table 1: Nitration of this compound

| Reactant | Reagents/Conditions | Major Product | Reference |

|---|

Reduction of the Nitrile Group

The cyano group of this compound can be reduced to form either a primary amine or an aldehyde, depending on the reagents and conditions employed. These reduction reactions are crucial for synthesizing key building blocks.

Reduction to Amine

The conversion of aromatic nitriles to benzylamines is a common and important transformation. While specific studies on this compound are not extensively detailed in isolation, the reaction is analogous to well-established methods for related compounds. For example, the reduction of 2,6-dimethylbenzonitrile (B146758) to 2,6-dimethylbenzylamine (B1590073) is achieved using powerful reducing agents like lithium aluminum hydride. prepchem.com Other methodologies for nitrile reduction include catalytic hydrogenation using catalysts such as platinum on carbon (Pt/C) or catalyst-free reduction with reagents like ammonia (B1221849) borane. organic-chemistry.orgresearcher.life These methods are generally applicable to a wide range of benzonitriles.

Reduction to Aldehyde

The partial reduction of the nitrile group can yield an aldehyde. This transformation provides a direct route to 2,3-dimethylbenzaldehyde (B27725), a significant intermediate in the synthesis of compounds like dexmedetomidine (B676) hydrochloride. patsnap.com The process often involves the use of specific reducing agents that can stop the reaction at the aldehyde stage without further reduction to the alcohol. patsnap.com

Table 2: Reduction Products of this compound

| Desired Product | Typical Reagents | General Reaction Type | Reference |

|---|---|---|---|

| 2,3-Dimethylbenzylamine | Lithium Aluminum Hydride (LiAlH₄), Catalytic Hydrogenation | Full Reduction | prepchem.com |

Hydrolysis to Carboxylic Acid

The nitrile group is readily hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This reaction converts this compound into 2,3-dimethylbenzoic acid. The process typically involves heating the nitrile with an aqueous acid (like H₂SO₄ or HCl) or a base (like NaOH or KOH), followed by acidification to isolate the carboxylic acid. This transformation is a standard procedure for converting nitriles, which are often synthesized from anilines or halides, into the corresponding benzoic acids. innospk.com

Cycloaddition Reactions

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, leading to the formation of five-membered heterocyclic rings. A prominent example is the [2+3] cycloaddition reaction between a nitrile and sodium azide (B81097) to form a tetrazole ring. rsc.org This type of reaction is often promoted by a Lewis acid or other additives and provides an efficient route to 5-substituted-1H-tetrazoles. rsc.org Another class of relevant reactions involves the 1,3-dipolar cycloaddition of nitrile oxides (which can be generated from related oximes) with various dipolarophiles to create isoxazolines and other heterocycles. etsu.eduicm.edu.pl These cycloaddition pathways open access to complex molecular scaffolds from simple nitrile precursors.

Table 3: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₉H₉N |

| 2,3-Dimethyl-5-nitrobenzonitrile | C₉H₈N₂O₂ |

| 2,3-Dimethylbenzylamine | C₉H₁₃N |

| 2,3-Dimethylbenzaldehyde | C₉H₁₀O |

| 2,3-Dimethylbenzoic acid | C₉H₁₀O₂ |

| 2,6-Dimethylbenzonitrile | C₉H₉N |

| 2,6-Dimethylbenzylamine | C₉H₁₃N |

| 4-hydroxy-3,5-dimethylbenzonitrile | C₉H₉NO |

| Ammonia borane | BH₆N |

| Dexmedetomidine hydrochloride | C₁₃H₁₆N₂ · HCl |

| Etravirine | C₂₀H₁₅BrN₆O |

| Lithium aluminum hydride | AlH₄Li |

| Sodium azide | N₃Na |

Spectroscopic and Structural Characterization of 2,3 Dimethylbenzonitrile

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the characteristic vibrational modes of 2,3-dimethylbenzonitrile.

Infrared (IR) Spectroscopy for Functional Group Identification

The infrared (IR) spectrum of this compound is characterized by several key absorption bands that confirm the presence of its principal functional groups. spcmc.ac.in A prominent and sharp absorption peak is observed in the range of 2222-2229 cm⁻¹, which is indicative of the C≡N (nitrile) stretching vibration. spcmc.ac.inbiosynth.com The aromatic nature of the compound is evidenced by the C-H stretching vibrations of the benzene (B151609) ring, typically appearing above 3000 cm⁻¹, and C=C stretching vibrations within the ring, which are observed in the 1450-1600 cm⁻¹ region. spcmc.ac.in Specifically, bands at approximately 3072 cm⁻¹, 1592 cm⁻¹, and 1467 cm⁻¹ correspond to these aromatic vibrations. spcmc.ac.in The presence of methyl groups is confirmed by aliphatic C-H stretching and bending vibrations, with stretching absorptions appearing around 2960 and 2868 cm⁻¹, and a bending vibration at 1388 cm⁻¹. spcmc.ac.in

Table 1: Key Infrared (IR) Absorption Bands for this compound spcmc.ac.in

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3072 | Aromatic C-H Stretch | Benzene Ring |

| 2960 | Aliphatic C-H Stretch | Methyl Group |

| 2868 | Aliphatic C-H Stretch | Methyl Group |

| 2222 | C≡N Stretch | Nitrile |

| 1592 | Aromatic C=C Stretch | Benzene Ring |

| 1467 | Aromatic C=C Stretch | Benzene Ring |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. biosynth.comresearchgate.net For this compound, the symmetric stretching of the benzene ring and the C≡N bond are typically strong in the Raman spectrum. biosynth.com The technique is valuable for studying the molecular structure and bonding within the molecule. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule by analyzing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of this compound provides detailed information about the different proton environments in the molecule. spcmc.ac.in The aromatic protons on the benzene ring appear as a multiplet in the range of δ 7.15-7.43 ppm. ias.ac.in The two methyl groups are chemically non-equivalent and therefore exhibit distinct singlet signals. spcmc.ac.in The methyl group at position 2 typically resonates at a slightly different chemical shift than the methyl group at position 3, with reported values around δ 2.45 and 2.30 ppm, respectively. ias.ac.in

Table 2: ¹H NMR Chemical Shifts for this compound ias.ac.in

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 7.43 | d | 1H | Aromatic CH |

| 7.33 | d | 1H | Aromatic CH |

| 7.15 | t | 1H | Aromatic CH |

| 2.45 | s | 3H | -CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals the carbon framework of this compound. ias.ac.in Due to the molecule's asymmetry, all nine carbon atoms are expected to be chemically distinct, resulting in nine unique signals. The nitrile carbon (C≡N) is characteristically found downfield at approximately δ 118.9 ppm. ias.ac.in The aromatic carbons show a series of signals in the typical aromatic region (δ 113-141 ppm). ias.ac.in The carbon atom to which the nitrile group is attached (C1) appears around δ 113.1 ppm. ias.ac.in The carbons bearing the methyl groups (C2 and C3) are found at δ 140.4 and 138.0 ppm, respectively. ias.ac.in The remaining aromatic carbons (C4, C5, and C6) resonate at δ 134.1, 130.4, and a value associated with the general aromatic region. ias.ac.in The two methyl carbons appear at distinct chemical shifts in the aliphatic region, specifically at δ 20.2 and 18.0 ppm. ias.ac.in

Table 3: ¹³C NMR Chemical Shifts for this compound ias.ac.in

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 140.4 | C2 |

| 138.0 | C3 |

| 134.1 | C4/C5/C6 |

| 130.4 | C4/C5/C6 |

| 118.9 | C≡N |

| 113.1 | C1 |

| 20.2 | -CH₃ |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pathways of this compound. The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak [M]⁺. nih.govnih.gov For this compound (C₉H₉N), the molecular ion is observed at a mass-to-charge ratio (m/z) of 131, corresponding to its molecular weight. nih.govnih.govnist.gov

The fragmentation pattern provides structural information. A common fragmentation involves the loss of a methyl group (CH₃•), resulting in a significant peak at m/z 116 ([M-15]⁺). nih.govnih.gov This [M-15]⁺ ion is often the base peak in the spectrum. Another notable fragment can be seen at m/z 130, corresponding to the loss of a single hydrogen atom ([M-1]⁺). nih.govnih.gov The fragmentation of aromatic compounds can be complex, but these primary fragments are key indicators of the structure of this compound. libretexts.orgdocbrown.info

Table 4: Key Mass Spectrometry Fragments for this compound nih.govnih.gov

| m/z | Relative Intensity | Proposed Fragment |

|---|---|---|

| 131 | High | [C₉H₉N]⁺ (Molecular Ion) |

| 130 | Moderate | [C₉H₈N]⁺ |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption spectra of benzonitrile (B105546) and its derivatives, including this compound, provide insights into their electronic structure and transitions. The UV spectrum of the parent compound, benzonitrile, displays a primary absorption band around 224 nm and a secondary band at approximately 271 nm. scribd.com These bands are attributed to electronic transitions within the aromatic system.

The electronic transitions in benzonitrile isomers are influenced by the position and nature of substituents on the benzene ring. The lowest two excited singlet states, designated as La and Lb according to Platt's notation, are degenerate in benzene but this degeneracy is lifted upon substitution. uni-duesseldorf.de The relative energies of these states and the corresponding absorption bands are sensitive to the substitution pattern.

For instance, in isomeric chlorobenzonitriles, the energy gap between the 1La and 1Lb states, E(1La)-E(1Lb), follows the order meta > ortho > para. ias.ac.in The absorption spectra of these isomers in ethanol (B145695) glass at 77 K reveal distinct vibrational structures. ias.ac.in Similarly, studies on protonated benzonitrile have identified four main absorption bands in the UV/VUV range, centered at 4.3, 4.7, 6.4, and 7.6 eV. aanda.org The primary dissociation channel upon photoexcitation is the loss of HCN/HNC to form the phenylium cation (C6H5+). aanda.org

The electronic spectra of benzonitrile derivatives are also influenced by charge-transfer (CT) interactions. In novel benzonitrile compounds with mixed carbazole (B46965) and phenoxazine (B87303) substituents, the absorption spectra exhibit bands corresponding to both locally excited (LE) and charge-transfer excitations. worktribe.com The lowest energy transitions are typically assigned to CT between the donor (e.g., phenoxazine) and the benzonitrile acceptor. worktribe.com

Table 1: UV Absorption Maxima of Selected Benzonitrile Derivatives

| Compound | Solvent | λmax (nm) | Reference |

| Benzonitrile | Water | 224, 271 | scribd.com |

| o-Chlorobenzonitrile | Ethanol | - | ias.ac.in |

| m-Chlorobenzonitrile | Ethanol | - | ias.ac.in |

| p-Chlorobenzonitrile | Ethanol | - | ias.ac.in |

| Protonated Benzonitrile | Gas Phase | 288, 264, 194, 163 | aanda.org |

Photoacoustic spectroscopy (PAS) is a valuable technique for studying non-radiative relaxation processes in molecules and has been applied to benzonitrile and its derivatives. researchgate.net This method is particularly useful for detecting trace amounts of chemical vapors and atmospheric pollutants. asianjournalofphysics.com The development of quantum cascade lasers (QCLs) has significantly enhanced the capabilities of PAS by providing compact, narrow-linewidth mid-IR sources that can operate at room temperature. researchgate.net

In the context of benzonitrile derivatives, PAS can be used to determine the triplet energy of molecules. For example, photoacoustic calorimetry was used to precisely determine the triplet energy of C60 in benzonitrile solution. acs.org This technique measures the heat released during non-radiative decay from excited states, providing direct information about the energy levels involved.

Solvatochromism, the change in the position of absorption or emission bands with solvent polarity, is a powerful tool for investigating the change in dipole moment upon electronic excitation. nih.gov For benzonitrile and its derivatives, the dipole moments in electronically excited states can differ significantly from the ground state, providing clues about the nature of the excited state. uni-duesseldorf.de

The dipole moments of isomeric chlorobenzonitriles in the 1La and 1Lb excited states have been calculated from solvent shift data. ias.ac.in Generally, an increase in the excited-state dipole moment is observed, suggesting a more polar electronic distribution in the excited state. ajol.info Thermochromic methods, which involve varying the temperature of a single solvent, offer an alternative to using multiple solvents for determining excited-state dipole moments. researchgate.net For benzonitrile, the excited state dipole moment (μe) was determined to be 4.42 D using this method, which is in good agreement with values obtained from Stark shift measurements. researchgate.net

Table 2: Ground and Excited State Dipole Moments of Selected Benzonitriles

| Compound | Ground State Dipole Moment (μg) (D) | Excited State Dipole Moment (μe) (D) | Method | Reference |

| Benzonitrile | 4.18 | 4.42 | Thermochromic Shift | researchgate.net |

| o-Chlorobenzonitrile | 4.73 | 5.37 (1Lb), 6.80 (1La) | Solvatochromic Shift | ias.ac.in |

| m-Chlorobenzonitrile | 3.38 | 4.34 (1Lb), 6.25 (1La) | Solvatochromic Shift | ias.ac.in |

| p-Chlorobenzonitrile | - | - | - | ias.ac.in |

| 1,2-Dicyanobenzene | - | - | Thermochromic Shift | uni-duesseldorf.de |

| 1,3-Dicyanobenzene | - | - | Thermochromic Shift | uni-duesseldorf.de |

Vibronic analysis of high-resolution electronic spectra provides detailed information about the vibrational modes coupled to electronic transitions. For benzonitrile and its substituted derivatives, vibronic features are clearly observed in their REMPI (Resonance-Enhanced Multiphoton Ionization) and MATI (Mass-Analyzed Threshold Ionization) spectra. mdpi.com

In the case of fluorobenzonitriles, the vibronic spectra reveal that many in-plane vibrational modes of the ring are active upon electronic excitation. mdpi.com For 2-fluorobenzonitrile, the S1 ← S0 transition origin is observed at 36,028 cm-1, with prominent fundamental modes at 136, 341, 424, 500, 668, 815, 946, 1171, and 1257 cm-1. mdpi.com Similarly, for 3-fluorobenzonitrile, the origin is at 35,989 cm-1, and the spectral features are dominated by in-plane ring deformation and substituent-sensitive bending vibrations. mdpi.com The vibrational spectra of various substituted benzonitriles have been extensively studied and assigned based on the assumption of a specific point group symmetry, often Cs or C2v. niscpr.res.in

X-ray Diffraction Studies on this compound Derivatives

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no specific XRD studies focusing solely on this compound were found, several studies on its derivatives provide valuable structural insights.

A study on 3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-2,4-dimethylbenzonitrile revealed that the terminal chlorobenzene (B131634) rings are oriented at significant dihedral angles with respect to the central dimethylbenzonitrile ring. iucr.org In the crystal structure, the molecules are linked by weak C—H⋯O and C—H⋯N interactions. iucr.org The crystal data for this derivative is presented in Table 3.

Another relevant study focused on 4-bromo-3,5-dimethylbenzonitrile, a positional isomer of a bromo-derivative of this compound. iucr.org This compound crystallizes in a structure with half a molecule in the asymmetric unit, indicating a high degree of molecular symmetry in the crystal lattice. iucr.org

Furthermore, the crystal structures of various aminobenzonitriles, including derivatives of dimethylbenzonitrile, have been investigated to understand the influence of substituents on molecular geometry and crystal packing. researchgate.netwhiterose.ac.uk These studies often compare solid-state structures with gas-phase structures determined by techniques like gas electron diffraction.

A patent for the preparation of a complex pharmaceutical intermediate, 4-[[6-amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile, includes powder X-ray diffraction (P-XRD) data for a crystalline form of a related precursor, 4-(6-amino-2-(4-cyanophenylamino)pyrimidin-4-yloxy)-3,5-dimethylbenzonitrile dihydrochloric acid salt. google.com This highlights the use of XRD in characterizing crystalline forms of complex benzonitrile derivatives.

Table 3: Crystal Data for 3-(4-Chlorobenzoyl)-6-(4-chlorophenyl)-2,4-dimethylbenzonitrile Interactive data table based on the data in the text.

| Parameter | Value |

|---|---|

| Chemical Formula | C22H15Cl2NO |

| Formula Weight (Mr) | 380.25 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.8102 (12) |

| b (Å) | 30.032 (5) |

| c (Å) | 8.2054 (13) |

| β (°) | 103.739 (2) |

| Volume (V) (Å3) | 1869.6 (5) |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature (K) | 296 |

Source: iucr.org

Theoretical and Computational Chemistry Studies of 2,3 Dimethylbenzonitrile

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. wavefun.com These methods can predict molecular geometries, electronic states, and a variety of spectroscopic properties with remarkable accuracy. nrel.gov

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to determine the ground-state geometries of various benzonitrile (B105546) derivatives. nih.govacs.orgresearchgate.net The process typically involves optimizing the molecular geometry to find the lowest energy conformation. For substituted benzonitriles, DFT calculations have been performed using various functionals, such as B3LYP and MPW1PW91, often combined with a basis set like 6-31G(d) to accurately model the molecule's structure. nih.govacs.org

Beyond the ground state, DFT is also used to explore the potential energy surfaces of excited states. nih.govacs.org For instance, in studies of aminobenzonitriles, DFT has been used to map out the energy landscapes related to mechanisms like intramolecular charge transfer (ICT). nih.govacs.org These calculations are crucial for understanding the photophysical behavior of these molecules following light absorption. researchgate.net In the study of 4-(dimethylamino)benzonitrile (B74231) (DMABN), DFT calculations with the B2PLYP functional have been shown to provide high accuracy in determining structural parameters when compared to experimental gas-electron diffraction data. whiterose.ac.uk

| Computational Method/Functional | Basis Set | Application in Benzonitrile Studies | References |

| DFT (B3LYP, MPW1PW91) | 6-31G(d) | Ground-state geometry optimization | nih.govacs.org |

| DFT (B2PLYP) | cc-pVDZ, cc-pVTZ, cc-pVQZ | High-accuracy structural parameter determination | whiterose.ac.uk |

| DFT/SCI | Not specified | Assignment of singlet and triplet excited states | acs.org |

To specifically investigate the energies of electronic transitions, Time-Dependent Density Functional Theory (TDDFT) is the method of choice. uci.eduaps.org TDDFT is an extension of DFT that allows for the calculation of the excitation spectrum of many-electron systems. aps.org It is widely used to compute vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground state's geometry.

In the context of substituted benzonitriles, TDDFT has been employed to calculate singlet excitation energies. nih.govacs.org For example, studies on a series of aminobenzonitriles used TDDFT with functionals like B3LYP and MPW1PW91 and a more extensive basis set, 6-311+G(2d,p), to achieve accurate excitation energy values. nih.govacs.org These calculations are vital for interpreting experimental absorption spectra and understanding the nature of the electronic transitions, such as identifying them as locally excited (LE) or charge-transfer (CT) states. nih.govacs.org The accuracy of TDDFT allows for the predictive assignment of observed spectroscopic features. acs.org

| Computational Method/Functional | Basis Set | Application in Benzonitrile Studies | References |

| TDDFT (B3LYP, MPW1PW91) | 6-311+G(2d,p) | Calculation of singlet excitation energies | nih.govacs.org |

| TDDFT | Not specified | Calculation of vertical transition energies | researchgate.net |

For a higher level of accuracy, particularly for excited states, coupled-cluster (CC) methods are often employed. acs.org Methods like the second-order approximate coupled-cluster singles and doubles (CC2) and equation-of-motion coupled-cluster with single and double excitations (EOM-CCSD) are used to investigate excited state potential energy surfaces and absorption spectra. nih.govarxiv.org

While standard TDDFT can sometimes fail to describe certain types of excited states accurately, CC methods provide a more robust theoretical framework. researchgate.netarxiv.org In studies of DMABN, a model compound for benzonitriles, CC2 has been successfully used to calculate transient absorption spectra. nih.govicm.edu.pl Furthermore, EOM-CCSD has been utilized to optimize the geometries of excited states and conical intersections, providing a detailed picture of the relaxation pathways after photoexcitation. arxiv.org These advanced methods are critical for correlating specific geometric structures with features observed in experimental spectra. arxiv.org

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of molecular properties, molecular dynamics (MD) simulations are used to model the time evolution of a molecular system. This approach is essential for understanding dynamic processes such as photochemical reactions and the relaxation of excited states.

Following photoexcitation, molecules often undergo nonadiabatic processes, where the system transitions between different electronic potential energy surfaces. To simulate these events, nonadiabatic molecular dynamics (NAMD) is employed. acs.orgdiva-portal.org This technique is particularly valuable for calculating and interpreting transient absorption (TA) spectra, which probe the evolution of excited states on ultrafast timescales. nih.govacs.orgdiva-portal.org

For instance, NAMD simulations have been instrumental in resolving controversies surrounding the TA spectrum of DMABN. icm.edu.placs.orgdiva-portal.orgresearchgate.net By simulating the complete TA spectrum, researchers can unambiguously assign spectral features to specific molecular structures, such as locally excited or twisted intramolecular charge transfer states. nih.govdiva-portal.org These simulations often combine a quantum mechanical description of the solute (e.g., at the ADC(2) level) with a molecular mechanics description of the solvent, in a QM/MM approach, to model the system in a realistic environment. diva-portal.org

Thermochemical Studies of 2,3-Dimethylbenzonitrile and its Isomers

Thermochemical studies focus on the energetic properties of molecules, such as their enthalpies of formation, which are crucial for understanding their stability and reactivity. nrao.edu These properties can be determined through both experimental techniques and high-level theoretical calculations.

A benchmark study on the thermochemistry of 2-, 3-, and 4-methylbenzonitrile combined experimental measurements from combustion calorimetry and the transpiration method with high-accuracy composite ab initio calculations, such as the W1-F12 and G4 methods. kpfu.ru This dual approach ensures the reliability of the obtained gas-phase enthalpies of formation. kpfu.ru The excellent agreement between the experimental and theoretical values provides a high degree of confidence in the data. kpfu.ru The study revealed that the interaction between the cyano and methyl groups in these molecules is slightly stabilizing. kpfu.ru The data from these isomers were then used to reassess the thermochemical properties of other related compounds, including 2,6-dimethylbenzonitrile (B146758). kpfu.ru

| Compound | Experimental ΔfH°gas (kJ/mol) | Theoretical ΔfH°gas (kJ/mol) (W1-F12) | Theoretical ΔfH°gas (kJ/mol) (G4) |

| 2-Methylbenzonitrile | 92.1 ± 1.6 | 92.5 | 92.2 |

| 3-Methylbenzonitrile | 88.0 ± 1.5 | 88.1 | 87.8 |

| 4-Methylbenzonitrile | 88.3 ± 1.6 | 88.7 | 88.5 |

| Data from a benchmark study on methylbenzonitriles. kpfu.ru |

Calculated thermochemical properties for this compound itself are also available from computational databases.

| Property | Value | Unit |

| Enthalpy of Formation (gas) (ΔfH°gas) | 149.38 | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 251.23 | kJ/mol |

| Enthalpy of Vaporization (ΔvapH°) | 49.71 | kJ/mol |

| Enthalpy of Fusion (ΔfusH°) | 13.83 | kJ/mol |

| Calculated properties based on the Joback method. |

Computational Validation of Thermochemical Data

Theoretical calculations play a crucial role in validating and predicting the thermochemical properties of this compound. Methods such as the Joback method, Crippen's fragmentation, and McGowan's method are employed to estimate various thermochemical and physical properties. chemeo.com

For instance, the standard Gibbs free energy of formation (ΔfG°) and the enthalpy of formation in the gas phase (ΔfH°gas) have been calculated using the Joback method. chemeo.com Similarly, the Crippen method is utilized for determining the octanol/water partition coefficient (logPoct/wat) and the logarithm of water solubility (log10WS). chemeo.com McGowan's characteristic volume (McVol) is another parameter derived from computational approaches. chemeo.com

High-accuracy composite ab initio methods, such as W1-F12 and G4, have been used to calculate the gas-phase enthalpies of formation for methylbenzonitriles, showing excellent agreement with experimental data from combustion calorimetry and transpiration methods. kpfu.ru This agreement between theoretical and experimental values provides a benchmark for the thermochemical data of substituted benzonitriles. kpfu.ru The analysis of these data indicates a slight stabilizing interaction between the cyano and methyl groups. kpfu.ru

Below is a table summarizing some of the computationally validated thermochemical data for this compound.

| Property | Value | Unit | Method |

| Standard Gibbs free energy of formation (ΔfG°) | 251.23 | kJ/mol | Joback Calculated Property |

| Enthalpy of formation at standard conditions (gas) (ΔfH°gas) | 149.38 | kJ/mol | Joback Calculated Property |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 13.83 | kJ/mol | Joback Calculated Property |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 49.71 | kJ/mol | Joback Calculated Property |

| Log10 of Water solubility (log10WS) | -2.78 | Crippen Calculated Property | |

| Octanol/Water partition coefficient (logPoct/wat) | 2.175 | Crippen Calculated Property | |

| McGowan's characteristic volume (McVol) | 115.290 | ml/mol | McGowan Calculated Property |

| Critical Pressure (Pc) | 3065.95 | kPa | Joback Calculated Property |

| Normal Boiling Point Temperature (Tboil) | 544.04 | K | Joback Calculated Property |

| Critical Temperature (Tc) | 773.77 | K | Joback Calculated Property |

| Critical Volume (Vc) | 0.458 | m3/kmol | Joback Calculated Property |

Table 1: Computationally validated thermochemical data for this compound. Data sourced from Cheméo. chemeo.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. For instance, in the context of dual fluorescence in 4-(dialkylamino)benzonitriles, computational studies investigate the intramolecular charge transfer (ICT) reaction from the locally excited (LE) state to the charge transfer (CT) state. acs.org These studies reveal that the presence of methyl groups on the benzonitrile ring can enhance the efficiency of the ICT reaction. acs.org This enhancement is often attributed to a slowing of the thermal back reaction due to a larger activation energy. acs.org

Density functional theory (DFT) calculations have been employed to understand the insertion of benzonitriles into metal-hydride bonds. csic.es For example, the reaction of benzonitriles with osmium polyhydrides to form azavinylidene derivatives has been studied computationally. csic.es These calculations help in understanding the reaction mechanism, including the activation barriers for different proposed pathways. csic.es

The study of photochemical reactions of this compound involves the analysis of potential energy surfaces (PES). A conical intersection, a point on the PES where two electronic states become degenerate, is a key concept in understanding the pathways of photochemical reactions. numberanalytics.com These intersections facilitate efficient energy transfer between electronic states, influencing the reaction outcomes. numberanalytics.com

For substituted benzenes like this compound, phototransposition reactions have been observed. cdnsciencepub.com The efficiency of these reactions is related to the activation barrier on the potential energy surface separating the excited singlet state from a prefulvene biradical intermediate. cdnsciencepub.com Computational studies, such as multi-configurational self-consistent field (MC-SCF) methods, are used to investigate the S1 and S2 photochemical reactions of benzene (B151609) and its derivatives. acs.org These studies help in understanding the rearrangements on the C6H6 potential energy surface and the topomerization of benzene. acs.org

The phototransposition reactions of methylbenzonitrile isomers have been studied, revealing that they can be converted into one another through 1,2- or 1,3-isomerizations in a primary photochemical step. acs.org The relative reactivities and the steady-state compositions can be calculated and compared with experimental results. acs.org

The investigation of intramolecular charge transfer (ICT) states is a significant area of research for benzonitrile derivatives. In molecules like 4-(N,N-dimethylamino)benzonitrile (DMABN), which serves as a model system, computational methods are used to study the ground and excited electronic states. researchgate.net The charge transfer characteristics as a function of the torsion angle between the donor (dimethylamino) and acceptor (benzonitrile) groups are computed to understand the formation of twisted intramolecular charge transfer (TICT) states. researchgate.net

Various theoretical models, including the twisting ICT model, are used to explain the dual fluorescence observed in some benzonitrile derivatives. nih.gov Time-dependent density functional theory (TDDFT) is a common method for calculating singlet excitation energies and potential energy surfaces along coordinates related to different proposed ICT mechanisms. nih.gov These calculations help in concluding which model best explains the experimental fluorescence spectra. nih.gov

The properties of low-lying singlet and triplet states of DMABN and its derivatives have been explored using DFT and ab initio methods. researchgate.netaip.org These studies show that methyl groups on the phenyl ring and the twisting of the amino group significantly modify the properties of their excited states. aip.org A twisted singlet ICT state can be accessed through the decay of a planar singlet excited state with charge transfer character. aip.org

Spectroscopic Property Prediction and Interpretation

Computational chemistry is instrumental in predicting and interpreting the spectroscopic properties of this compound. Various spectroscopic data, including ¹H NMR, ¹³C NMR, FTIR, Raman, and Mass Spectrometry (GC-MS), are available and can be compared with theoretical predictions. spectrabase.com

Theoretical calculations can predict the chemical shifts in NMR spectra. For instance, ¹H NMR signals for the methyl groups in dimethylbenzonitrile derivatives typically appear as singlets, and the aromatic protons show multiplets in specific regions of the spectrum.

In the realm of excited-state spectroscopy, computational methods like the second-order approximate coupled cluster singles and doubles (CC2) method are used to calculate transient absorption (TA) spectra. acs.org This allows for an unambiguous assignment of spectral signals to specific excited-state structures, such as twisted and non-twisted geometries. acs.org The electron density difference maps can be calculated to visualize the redistribution of electron density upon electronic excitation. acs.org

Furthermore, computational studies can aid in the interpretation of vibrational spectra (FTIR and Raman) by calculating the vibrational frequencies and comparing them with experimental data.

Applications in Advanced Organic Synthesis and Chemical Building Blocks

2,3-Dimethylbenzonitrile as a Versatile Intermediate in Organic Synthesis

This compound is widely utilized as a chemical building block, providing a robust platform for introducing the 2,3-dimethylphenyl moiety or for further functional group transformations. guidechem.com Its versatility stems from the reactivity of both the nitrile group and the aromatic ring. The nitrile (-CN) group is particularly useful as it can be readily converted into other key functional groups. ontosight.aiinnospk.com

Common transformations of the nitrile group include:

Hydrolysis to form 2,3-dimethylbenzoic acid. guidechem.com

Partial hydrolysis to yield 2,3-dimethylbenzamide. molbase.com

Reduction to produce 2,3-dimethylbenzylamine. molbase.com

These transformations are fundamental in synthetic pathways, allowing chemists to build upon the core structure. For instance, the hydrolysis to 2,3-dimethylbenzoic acid is a key step in producing reagents for further synthesis, such as inhibitors for the kinetoplastid Trypanosoma brucei and derivatives for treating a range of neurological and sleep disorders. chemicalbook.com The compound's structure, with its reactive nitrile handle, makes it an important intermediate for a variety of more complex molecules. ontosight.ai

| Starting Material | Resulting Compound | Transformation Type | Reference |

|---|---|---|---|

| This compound | 2,3-Dimethylbenzoic acid | Hydrolysis | guidechem.commolbase.com |

| This compound | 2,3-Dimethylbenzamide | Partial Hydrolysis | molbase.com |

| This compound | 2,3-Dimethylbenzylamine | Reduction | molbase.com |

| This compound | 2,3-dimethyl-6-nitrobenzonitrile (B8562361) | Nitration | molbase.com |

Precursor for the Synthesis of Complex Organic Molecules

The utility of this compound extends to its role as a precursor for more elaborate and functionally diverse molecules. guidechem.com A significant example is its use in electrophilic aromatic substitution reactions, such as nitration, to create specifically substituted building blocks.

Research has shown that the nitration of this compound using a mixture of nitric acid and acetic anhydride (B1165640) yields a mixture of nitro-substituted products. cdnsciencepub.com This reaction provides access to key intermediates that are not easily synthesized by other means.

The primary products of this nitration are:

2,3-dimethyl-5-nitrobenzonitrile

2,3-dimethyl-6-nitrobenzonitrile

2,3-dimethyl-4-nitrobenzonitrile (B1344622)

| Product | Relative Yield (%) | Reference |

|---|---|---|

| 2,3-dimethyl-5-nitrobenzonitrile | 16% | cdnsciencepub.com |

| 2,3-dimethyl-6-nitrobenzonitrile | 8% | cdnsciencepub.com |

| 2,3-dimethyl-4-nitrobenzonitrile | 4% | cdnsciencepub.com |

These nitrated derivatives serve as valuable intermediates for further synthesis. For example, 2,3-dimethyl-6-nitrobenzonitrile can be selectively reduced using a borane-tetrahydrofuran (B86392) complex to synthesize 2,3-dimethyl-6-nitrobenzyl amine in high yield (95%). prepchem.com This transformation highlights a clear synthetic pathway from a simple benzonitrile (B105546) to a more complex, functionalized amine, demonstrating its crucial role as a precursor.

Role in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, saving time, resources, and reducing waste. nih.govnih.govpreprints.org While benzonitriles and their derivatives are often employed in such advanced reactions, specific examples detailing the use of this compound as a substrate in a cascade or multicomponent reaction are not extensively documented in available literature. For instance, cascade reactions have been reported for ortho-carbonyl-substituted benzonitriles and 2-alkynylbenzonitriles, but not directly for this compound. nih.govrhhz.net

However, the related concept of one-pot synthesis has been applied to the production of this compound itself. One method describes its synthesis from 2,3-dimethylbenzaldehyde (B27725) and hydroxylamine (B1172632) hydrochloride, which proceeds through an oxime intermediate that is subsequently dehydrated to the nitrile. ias.ac.in Another one-pot procedure converts aromatic bromides, including the precursor to this compound, into the final nitrile product. lookchem.com While these examples showcase advanced synthetic methods for obtaining the title compound, its application as a reactant in subsequent MCRs or cascade sequences remains an area for further exploration.

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,3-Dimethylbenzaldehyde |

| 2,3-Dimethylbenzamide |

| 2,3-Dimethylbenzoic acid |

| 2,3-Dimethylbenzylamine |

| 2,3-dimethyl-4-nitrobenzonitrile |

| 2,3-dimethyl-5-nitrobenzonitrile |

| 2,3-dimethyl-6-nitrobenzonitrile |

| 2,3-dimethyl-6-nitrobenzyl amine |

| Acetic anhydride |

| Borane |

| Hydroxylamine hydrochloride |

| Nitric acid |

| Tetrahydrofuran |

Applications in Medicinal Chemistry and Pharmaceutical Sciences

Intermediate in Pharmaceutical Synthesis Pathways

2,3-Dimethylbenzonitrile serves as a crucial intermediate and building block in the synthesis of pharmaceuticals and agrochemicals. guidechem.com Its chemical structure provides a versatile platform for introducing methyl and nitrile functionalities into more complex molecules. guidechem.com The compound, also known as 2,3-Xylbenzonitrile, is frequently used as a starting material in various organic synthesis processes aimed at producing pharmaceutical compounds. guidechem.comontosight.ai Its role as an intermediate is critical in the production pathways of certain drugs where its specific arrangement of functional groups is required for subsequent chemical transformations. guidechem.comontosight.ailookchem.com The nitrile group, in particular, is a versatile functional group that can be converted into other important moieties such as carboxylic acids, amides, or amines, which are common in drug molecules. ontosight.ai

The compound's application as a pharmaceutical intermediate is highlighted by its commercial availability and classification under categories such as "Pharmaceutical Intermediates" and "Biochemicals and Pharmaceutical Chemicals". guidechem.commolbase.com Various chemical suppliers provide this compound specifically for this purpose, indicating its established role in the pharmaceutical manufacturing industry. lookchem.commolbase.com

Design and Synthesis of this compound Derivatives with Pharmacological Potential

The core structure of this compound is a viable starting point for the design and synthesis of new molecules with potential pharmacological activities. Researchers modify its structure to explore new therapeutic agents. For instance, nitration of this compound has been studied extensively, leading to various nitro-substituted derivatives. cdnsciencepub.comresearchgate.net While these studies often focus on reaction mechanisms, the resulting compounds, such as 2,3-dimethyl-5-nitrobenzonitrile and 2,3-dimethyl-4-nitrobenzonitrile (B1344622), represent derivatives with altered electronic properties that could be explored for biological activity. cdnsciencepub.com

The synthesis of derivatives often involves reactions targeting the nitrile group or the aromatic ring. The nitrile functionality is particularly useful as it can be transformed to create a variety of other functional groups essential for biological interactions. ontosight.ai The development of derivatives is not limited to simple substitutions; more complex molecules are built upon the dimethylbenzonitrile scaffold to target specific biological pathways. This approach is part of a broader strategy in drug discovery where a known chemical structure is systematically modified to optimize its pharmacological profile. ontosight.aizsmu.edu.ua

Development of Biologically Active Scaffolds Incorporating Benzonitrile (B105546) Moieties

The benzonitrile moiety is a recognized "privileged structure" in medicinal chemistry, frequently incorporated into biologically active scaffolds to create potent and selective therapeutic agents. researchgate.netijbpas.com The nitrile group is a versatile functional group; it is robust and often not readily metabolized, allowing it to pass through the body unchanged in many cases. nih.gov It can act as a hydrogen bond acceptor, form polar interactions, and fit into narrow, sterically congested active sites of biological targets like enzymes and receptors. nih.gov This makes the benzonitrile scaffold a valuable component in the design of new drugs.

The benzonitrile scaffold is a key feature in a number of nonsteroidal progesterone (B1679170) receptor (PR) antagonists, which are investigated for treating gynecological conditions like endometriosis and uterine fibroids. researchgate.netresearchgate.net An exemplary compound is 4-[3-Cyclopropyl-1-(mesylmethyl)-5-methyl-1H-pyrazol-4-yl]oxy,-2,6-dimethylbenzonitrile (PF-02413873) , a selective and competitive PR antagonist. researchgate.net This nonsteroidal compound effectively blocks progesterone binding and has demonstrated efficacy in reducing endometrial thickness in both macaque and human studies. researchgate.net

The design of such antagonists often involves a central scaffold that mimics the steroid hormone structure, with the benzonitrile group playing a crucial role in binding to the receptor. For example, in phenylamino-1,3,5-triazine derivatives designed as PR antagonists, a 4-cyanophenylamino group was found to be critical for activity. nih.gov The most potent compound from this series, compound 12n , exhibited an IC50 of 0.30 µM, highlighting the phenylamino-1,3,5-triazine scaffold as a versatile template for developing nonsteroidal PR antagonists. nih.gov

**Table 1: Nonsteroidal Progesterone Receptor Antagonists with Benzonitrile Scaffolds**

| Compound Name/Identifier | Scaffold Type | Key Findings | Reference |

| :--- | :--- | :--- | :--- |

| 4-\[3-Cyclopropyl-1-(mesylmethyl)-5-methyl-1H-pyrazol-4-yl]oxy,-2,6-dimethylbenzonitrile (PF-02413873) | Pyrazole-benzonitrile | Selective and fully competitive PR antagonist; reduced endometrial thickness. |[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFoim0FBD9aWEtjMHga8yZYgnhU5zzY_HWlfLCCQme5dOC9QlByljepz-JgOVouDbKE6Eeko-B829MjzJ0VgyOeyQ9c7Ho21oJIAOh5j8XqdXrxI3gLSdUoPMJXkfBTWBZNnbTr3QG16dOmbni1y5Sni8vDhY2TloCI5GV-6QPGLo8Nh3cq_CGub3oVXa_WTxeQDBmfeWkg_HJkZ9zrRLzfJ0-nLH0uwo6XFr0WbR3VMfGV8iXdlxxGTszT2J92XXxI7JeZBTVeCzQ-n61049xeSte8w3EedyrBfxlTlPueiHgM4kfCTD6lxGkn37Mc_1gFUb_x2APo_4UWgAUJb98rdkt99EcDntK2YvImB1l6YTuqkFLNH2Dj-iWfmE3IQ7vQbR9VWQIpsCu_LJI7BhmDVUds8q03)] |

| Phenylamino-1,3,5-triazine derivatives (e.g., compound 12n) | Phenylamino-1,3,5-triazine | 4-Cyanophenylamino group is a key structural element for PR antagonistic activity (IC50 = 0.30 µM for 12n). |[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGNpblt_dKqAxkZx9bImvjuFzfyJ7oXiTT6hgnU_PVWbBd7JF81Cjy2dT4XhLMjpNcB2VqeJlqVD_mLYcb4533JhQzlKBIogrGJzfdtSpjC6S4DhPbVnNMe3BMAeSupqRDS6D_0)] |